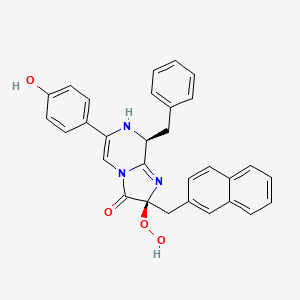

N-Coeleneterazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H25N3O4 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(2S,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |

InChI |

InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26-,30-/m0/s1 |

InChI Key |

OMOBIXPIGAIKCC-YZNIXAGQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO |

Origin of Product |

United States |

Luminescence Mechanisms and Photochemistry of the Coelenterazine Core Structure

Detailed Oxidative Decarboxylation Pathway

The fundamental mechanism for light emission from coelenterazine (B1669285) is an oxidative decarboxylation reaction. nih.govresearchgate.net This process is initiated by the reaction of coelenterazine with molecular oxygen. scispace.comillinois.edu In both bioluminescent and chemiluminescent reactions, coelenterazine reacts with O2 to form an unstable peroxide intermediate at the C-2 position of its imidazopyrazinone core. scispace.comillinois.edu

This peroxide rapidly cyclizes to form a highly energetic, four-membered ring intermediate known as a dioxetanone. scispace.comillinois.edu The instability of this dioxetanone ring leads to its spontaneous decomposition. This decomposition involves the cleavage of the ring and the release of a molecule of carbon dioxide (CO2), a process known as decarboxylation. nih.govscispace.com This energetic decomposition reaction populates an electronically excited state of the final product, coelenteramide (B1206865). nih.govillinois.edu As the excited coelenteramide molecule relaxes to its ground state, it releases the excess energy in the form of a photon of light. nih.gov

In the context of bioluminescence, this reaction is catalyzed by various luciferases or photoproteins. nih.gov For instance, in Ca2+-regulated photoproteins like aequorin and obelin, coelenterazine is bound as a 2-hydroperoxycoelenterazine intermediate. The binding of Ca2+ triggers a conformational change in the protein, which in turn facilitates the decarboxylation of the intermediate, leading to the generation of excited coelenteramide and subsequent light emission. nih.govnih.gov

Theoretical studies suggest that the oxygenation of the coelenterazine anion initially occurs on the triplet state potential energy surface, proceeding through several transition states and intermediates to form the dioxetanone. acs.org The final step, the decomposition of the dioxetanone, generates the excited singlet state of coelenteramide, which is responsible for the observed luminescence. acs.org

Characterization of Excited-State Light Emitters

The color of the light emitted during coelenterazine's oxidation is determined by the specific form of the excited coelenteramide product, known as the light emitter. nih.govnih.gov Coelenteramide can exist in several different ionic and neutral forms, each with a characteristic fluorescence emission spectrum. scispace.comnih.gov The specific microenvironment, such as the active site of a luciferase or the solvent conditions, dictates which of these emitters is predominantly formed. scispace.comnih.gov

The amide anion of coelenteramide is considered a common light emitter in coelenterazine's chemiluminescence and some bioluminescence reactions. nih.govnih.gov This species is formed by the deprotonation of the amide group within the coelenteramide structure. nih.gov The amide anion typically emits blue light, with a fluorescence maximum wavelength (λmax) in the range of 435–458 nm. scispace.comnih.gov In chemiluminescent reactions, the amide anion is often the normal light emitter. nih.gov

The phenolate (B1203915) anion is another crucial light-emitting species, particularly in bioluminescence reactions catalyzed by photoproteins like aequorin. nih.govillinois.edu This emitter is formed by the deprotonation of the p-hydroxyl group on the C-6 phenyl ring of coelenteramide. nih.gov The phenolate anion emits light in the blue-green region of the spectrum, with a characteristic emission maximum between 480 nm and 490 nm. scispace.comnih.gov The environment within the active site of the luciferase or photoprotein plays a significant role in stabilizing this anionic form. nih.gov

The pyrazine-N(4) anion is a resonance structure of the phenolate anion and is responsible for the longest wavelength emissions observed from coelenterazine systems. nih.govnih.gov This emitter is characterized by a negative charge on the N(4) atom of the pyrazine (B50134) ring. nih.gov The pyrazine-N(4) anion produces light with an emission maximum in the range of 530–565 nm. scispace.comnih.gov This species is typically formed in the presence of alkali. nih.gov

In addition to the anionic emitters, coelenteramide can also exist in a neutral, unionized form. nih.govnih.gov This neutral species emits light at the shortest wavelengths, typically in the near-UV to violet region, with a λmax between 386 nm and 423 nm. scispace.comnih.gov The formation of the neutral emitter is favored in non-polar environments or when the hydroxyl group at the C-6 position is modified. scispace.comnih.gov

An ion-pair state can also be formed, which gives rise to a phenolate anion that emits light at a slightly shorter wavelength (λmax 465–479 nm) than the fully solvated phenolate anion. scispace.comnih.gov This state is typically observed under specific solvent conditions. scispace.com

| Emitter Species | Typical Emission Maxima (λmax) |

| Neutral Form | 386 - 423 nm scispace.comnih.gov |

| Amide Anion | 435 - 458 nm scispace.comnih.gov |

| Ion-Pair State Phenolate Anion | 465 - 479 nm scispace.comnih.gov |

| Phenolate Anion | 480 - 490 nm scispace.comnih.gov |

| Pyrazine-N(4) Anion | 530 - 565 nm scispace.comnih.gov |

Modulators of Luminescence Emission Characteristics

Several factors can influence the luminescence properties of the coelenterazine system, leading to variations in light intensity and emission color. These modulators primarily act by influencing the formation of the different excited-state emitters.

Luciferase/Photoprotein Environment: The specific amino acid residues in the active site of a luciferase or photoprotein can stabilize or destabilize different ionic forms of coelenteramide, thereby "tuning" the color of the emitted light. nih.gov For example, the polarity of the active site can significantly impact which emitter is favored. acs.org

Solvent Polarity and pH: In chemiluminescence, the solvent plays a crucial role. Non-polar solvents tend to favor the neutral form, while alkaline conditions can promote the formation of the amide and pyrazine-N(4) anions. scispace.com

Chemical Modifications to the Coelenterazine Core: Synthetic analogues of coelenterazine with modifications at various positions on the imidazopyrazinone core can lead to altered luminescence characteristics. scispace.comrsc.org For instance, modifying the C-6 hydroxyl group can force the formation of the neutral emitter, resulting in a blue-shifted emission. nih.gov Conversely, modifications to other parts of the molecule can lead to red-shifted emissions. rsc.org

Wavelength Dependence on Intermediate Species

The color of light emitted during the breakdown of N-coelenterazine is intrinsically linked to the specific form of the resulting excited-state coelenteramide. scispace.com Different ionic and neutral species of coelenteramide exhibit distinct fluorescence emission maxima, leading to a variance in the observed light. scispace.com The primary light-emitting species include the neutral form, the phenolate anion, the amide anion, and the pyrazine-N(4) anion. scispace.com Each of these intermediates possesses a unique electronic structure, which dictates the energy and, consequently, the wavelength of the emitted photon upon relaxation to the ground state. scispace.com For instance, emission from the neutral coelenteramide typically occurs at shorter wavelengths, while the pyrazine-N(4) anion emits at significantly longer wavelengths. scispace.com In the context of bioluminescence, the phenolate anion of coelenteramide is often the key light emitter. scispace.comillinois.edu

Table 1: Emission Wavelengths of Coelenteramide Intermediate Species

| Intermediate Species | Fluorescence λmax (nm) |

| Neutral Form | 386–423 scispace.com |

| Amide Anion | 435–458 scispace.com |

| Phenolate Anion (Ion-pair state) | 465–479 scispace.com |

| Phenolate Anion | 480–490 scispace.com |

| Pyrazine-N(4) Anion | 530–565 scispace.com |

Solvent Effects on Chemiluminescence Emission

The solvent environment plays a critical role in the chemiluminescent reaction of N-coelenterazine, influencing both the intensity and the wavelength of light emission. scispace.com Aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to facilitate the reaction, often in the presence of a base. scispace.comillinois.edumdpi.com In these non-aqueous environments, the primary light emitters are typically considered to be the amide and phenolate anions of coelenteramide. scispace.comillinois.edu

Conversely, the presence of water significantly quenches the chemiluminescence of coelenterazine. researchgate.net This quenching effect can be observed even in solvent mixtures with water content as low as 20%. researchgate.net The inhibitory effect of water is thought to be related to the reduced lifetime of the superoxide (B77818) anion, a key intermediate in the luminescent reaction pathway. researchgate.net The specific solvent can also dictate which intermediate species of coelenteramide is formed. For example, the neutral form is favored in non-polar solvents, while the pyrazine-N(4) anion can be observed in acetonitrile (B52724) and DMSO containing an alkali. scispace.com

Table 2: Solvent Influence on Predominant Coelenteramide Emitter

| Solvent Condition | Predominant Emitter Species |

| Aprotic Solvents (e.g., DMSO, DMF) with base | Amide Anion, Phenolate Anion scispace.comillinois.edu |

| Non-polar solvents (with or without trace base) | Neutral Form scispace.com |

| Benzene or Butanol (with trace t-BuOK) | Phenolate Anion Species scispace.com |

| Acetonitrile or DMSO (with alkali) | Pyrazine-N(4) Anion scispace.com |

| Aqueous Solutions | Significant quenching of emission researchgate.net |

Enzymatic Catalysis in Bioluminescence Systems

In living organisms, the light-emitting reaction of N-coelenterazine is not a spontaneous chemical event but is instead precisely controlled by specific proteins. These proteins, either luciferases or photoproteins, provide a specialized environment that dramatically increases the efficiency of the light-producing reaction.

Calcium-Regulated Photoproteins (e.g., Aequorin)

Distinct from luciferases are the calcium-regulated photoproteins, with aequorin from the jellyfish Aequorea victoria being the most studied example. wikipedia.orgnih.gov Aequorin is a complex consisting of an apoprotein (apoaequorin) and a stabilized, pre-oxidized form of coelenterazine, specifically coelenterazine-2-hydroperoxide. wikipedia.orgnih.gov This complex is stable and does not produce light on its own. nih.gov

The light-emitting reaction is triggered by the binding of calcium ions (Ca²⁺) to the protein's EF-hand motifs. wikipedia.orgpnas.org This binding induces a conformational change in the protein, which in turn catalyzes the conversion of the coelenterazine-2-hydroperoxide into an excited coelenteramide and carbon dioxide. wikipedia.org As the excited coelenteramide relaxes to its ground state, it emits a flash of blue light with a maximum wavelength of approximately 465-470 nm. wikipedia.orgpnas.org The entire process is a rapid, flash-type luminescence that is directly proportional to the concentration of calcium.

Distinction between Chemiluminescence and Bioluminescence Mechanisms

Chemiluminescence and bioluminescence involving N-coelenterazine share the same fundamental chemical transformation: the oxidation of coelenterazine to produce light-emitting coelenteramide. scispace.com However, the conditions and catalysts for these processes are fundamentally different. differencebetween.com

Chemiluminescence is the production of light via a chemical reaction, which for coelenterazine typically occurs in aprotic organic solvents, sometimes aided by a base. scispace.comillinois.edu The reaction is generally less efficient than its biological counterpart, and the primary excited-state emitter is often the amide anion of coelenteramide. illinois.edu

Bioluminescence , in contrast, is an enzyme-catalyzed form of chemiluminescence that occurs within a biological system. scispace.comdifferencebetween.com This process is mediated by specific proteins—luciferases or photoproteins—which create a tailored microenvironment that enhances the quantum yield of the reaction. scispace.com In the case of coelenterazine-dependent bioluminescence, the reaction is often triggered by specific biological factors (like Ca²⁺ for aequorin) and the typical light emitter is the phenolate anion of coelenteramide, which is stabilized within the protein's active site. scispace.comillinois.edu This enzymatic control leads to a much more efficient and regulated light emission compared to the non-biological chemiluminescence. illinois.edu

Synthetic Methodologies and Chemical Derivatization of Coelenterazine Analogs

Established Synthetic Routes to the Imidazopyrazinone Core

The synthesis of coelenterazine (B1669285) and its analogues relies on constructing the central imidazopyrazinone core. nih.govresearchgate.net Over the years, two primary synthetic strategies have emerged: the "classical" synthesis and more contemporary methods involving palladium-catalyzed couplings. illinois.edu

The first total synthesis of coelenterazine was achieved in 1975 by Inoue and co-workers. illinois.edu This "classical" approach involved the condensation of a 2-aminopyrazine (B29847) intermediate with a glyoxal (B1671930) derivative to form the imidazopyrazinone ring system. illinois.edu A significant drawback of this method was the difficulty in introducing a variety of substituents onto the core structure. illinois.edu

To overcome the limitations of the classical route, modern synthetic methods have been developed, largely centered around palladium-catalyzed cross-coupling reactions. illinois.edunih.gov These approaches offer greater flexibility and efficiency in creating diverse coelenterazine analogues. Key strategies include:

Suzuki Coupling: This method has been used to couple bromopyrazine precursors with boronic acids, enabling the introduction of various aryl groups. illinois.edu

Stille Coupling: This reaction involves the cross-coupling of arylstannanes with 2-amino-5-bromopyrazine, providing moderate to good yields of 2-amino-5-arylpyrazines which are key precursors for coelenterazine analogues. illinois.edu

Buchwald-Hartwig N-Arylation: This reaction has been extensively used in the synthesis of various heterocyclic analogues of coelenterazine. pasteur.frnih.gov

These palladium-coupling syntheses have become essential tools, facilitating the creation of a vast library of coelenterazine derivatives with tailored properties. illinois.edunih.gov

Rational Design and Synthesis of Novel Coelenterazine Analogs

The rational design of coelenterazine analogues involves strategic modifications to its chemical structure to achieve desired functionalities. rsc.org The imidazopyrazinone backbone generally remains unmodified as it is crucial for the oxidation reaction that produces light. mdpi.comnih.gov Instead, chemical engineering efforts have focused on the functional groups at the C-2, C-5, C-6, and C-8 positions of the core. mdpi.comnih.govscispace.com

Regiochemical Modifications for Functional Diversity

Modifying the substituents at specific positions (regiochemical modification) on the imidazopyrazinone core is a primary strategy for creating coelenterazine analogues with diverse functions. mdpi.comscispace.com

C-2 Position: Modifications at the C-2 position have been explored to alter substrate specificity for different luciferases. researchgate.net For instance, substituting the benzyl (B1604629) group at this position can impact the efficiency of the luminescence reaction. researchgate.net

C-5 Position: Introducing various substituents at the C-5 position of the coelenteramine precursor has been achieved through novel synthetic routes, although challenges exist with labile functional groups. researchgate.net

C-6 Position: The C-6 position is a frequent target for modification to create derivatives with altered spectral properties. nih.govrsc.org Introducing extended π-electron systems or other substituents at this position can lead to significant shifts in emission color and improved brightness. mdpi.comrsc.org For example, a series of analogues with varying substituents at the C-6 position have been synthesized that display excellent bioluminescence properties. rsc.org

C-8 Position: Modification at the C-8 position has also been shown to be an effective strategy for tuning the properties of coelenterazine. researchgate.net Replacing the methylene (B1212753) group at C-8 with structures that extend electronic conjugation is a promising method for developing red-shifted derivatives. researchgate.net

Strategies for Altered Luminescent Properties

A major goal in synthesizing coelenterazine analogues is to modulate their luminescent output, including color, intensity, and duration. scispace.comnih.govnih.gov

Color Tunability: The emission color of coelenterazine analogues can be tuned across the visible spectrum. A significantly blue-shifted bioluminescence can be achieved by modifying the hydroxyl group at the C-6 position. mdpi.com Conversely, red-shifted emissions are highly sought after for deep-tissue imaging due to the lower absorption of red light by biological tissues. researchgate.net Attaching an aryl moiety directly to the C-8 position of the imidazopyrazinone core of furimazine, a coelenterazine analogue, results in a significant red-shift. researchgate.net The synthesis of v-coelenterazine (v-CTZ), a vinylene-bridged analogue, also provides a large red-shifted luminescence. acs.org

Increased Intensity: Many synthetic analogues have been developed to produce brighter signals compared to native coelenterazine. scispace.comnih.gov For example, certain C-6 substituted derivatives have been shown to be bright, blue-shifted alternatives to existing compounds like DeepBlueC™. nih.gov

Extended Decay Kinetics: Altering the chemical structure can also influence the kinetics of the light-emitting reaction, leading to signals that last longer (a "glow" type luminescence). nih.gov For instance, the analogue 2-benzyl-8-(4-chlorophenylthio)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one exhibits not only a red-shifted emission at 510 nm but also an unusually slow kinetic decay. researchgate.net

| Coelenterazine Analog | Modification Position(s) | Luciferase | Emission Max (λmax) | Key Property |

|---|---|---|---|---|

| 2-benzyl-8-(4-chlorophenylthio)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | C-8, C-2, C-6 | Renilla Luciferase | 510 nm | Red-shifted emission, slow decay kinetics. researchgate.net |

| v-CTZ | C-5/C-6 (vinylene bridge) | Renilla Luciferases | Red-shifted | Large red-shifted luminescence. acs.org |

| cf3-v-CTZ | C-2 (trifluoromethyl), C-5/C-6 (vinylene bridge) | Renilla Luciferases | More red-shifted than v-CTZ | Further red-shifted emission. acs.org |

| Furimazine C-8 Aryl Analog | C-8 | NanoLuc | ~480 nm | Significant red-shift from native system. researchgate.net |

| 6-FITC-CTZ | C-6 | RLuc8.6-535 | 522 nm | Unique spectral peak via resonance energy transfer. nih.gov |

| 6-Nile-R-CTZ | C-6 | RLuc8.6-535 | 650 nm | Far-red emission via resonance energy transfer. nih.gov |

Synthesis of Caged Coelenterazine Derivatives

"Caged" coelenterazine derivatives are molecules that have been chemically modified to be temporarily inactive. scispace.comresearchgate.net This is achieved by attaching a "caging" group, which is a protective chemical moiety that blocks the coelenterazine's ability to produce light. nih.govscispace.com The design of these caged luciferins is a significant trend in the development of bioluminescent molecules, as it allows for precise control over the timing and location of the light-producing reaction. rsc.orgscispace.com

The caging group is designed to be removable by a specific trigger. nih.gov This trigger can be an enzyme, a change in pH, or light of a specific wavelength. nih.govresearchgate.net For example, some caged derivatives are designed with enzyme-removable groups, which are cleaved only in the presence of a particular enzyme, such as caspases involved in apoptosis. scispace.com This strategy allows for the development of highly specific probes for detecting enzyme activity in biological systems. scispace.com The synthesis of new bis-deoxy-coelenterazine derivatives bearing ester protective groups (acetate, propionate, and butyrate (B1204436) esters) has been accomplished to evaluate their potential as extracellular pH-sensitive reporter substrates. researchgate.net

Development of Artificial Luciferases and Engineered Analogues with Enhanced Functionalities

The development of bioluminescent systems is a two-part challenge, involving both the luciferin (B1168401) (coelenterazine) and the enzyme (luciferase). nih.govnih.gov Consequently, significant research has been dedicated to creating artificial luciferases and engineered variants with enhanced or novel functionalities that work in concert with synthetic coelenterazine analogues. nih.govmdpi.comresearchgate.net

The creation of artificial luciferases (ALucs) with new properties has expanded the toolbox for bioassays and molecular imaging. mdpi.comresearchgate.net For instance, a series of new ALucs were created by identifying and compensating for missing peptide blocks in the sequences of existing artificial luciferases. mdpi.com These new enzymes were capable of generating a variety of colors, with some producing orange light (up to a 90 nm red-shift) when reacting with specific coelenterazine analogues. mdpi.com

Furthermore, the combination of engineered luciferases and synthetic coelenterazine analogues has led to highly specific and sensitive detection systems. nih.govnih.gov Mutated variants of photoproteins like aequorin and obelin, when combined with synthetic coelenterazine analogues, exhibit altered bioluminescent properties such as different emission colors and reaction kinetics. nih.gov This allows for the development of multiplex assays where multiple biological events can be monitored simultaneously in a single sample. nih.gov

| Luciferase | Coelenterazine Analog | Maximal BL Wavelength (λmax) | Key Finding |

|---|---|---|---|

| ALuc60 | Analog 2d | 579 nm | Generated yellowish-orange light with a significant red-shift. mdpi.com |

| ALuc65 | Analog 2d | 578 nm | Produced yellowish-orange light, suitable for high tissue permeability. mdpi.com |

| ALuc16 | Regioisomeric CTZ analogs | near 530 nm | Demonstrates unique spectral properties with specific analog series. researchgate.net |

| RLuc8.6SG | Regioisomeric CTZ analogs | near 570 nm | Enables color variation for multiplex imaging with specific analogs. researchgate.net |

| NanoLuc | Regioisomeric CTZ analogs | near 500 nm | Shows distinct spectral shifts with different regioisomers. researchgate.net |

Spectroscopic and Structural Elucidation Techniques for Coelenterazine and Its Analogs

Advanced Spectroscopic Characterization

The definitive identification of coelenterazine (B1669285) and its synthetically derived analogs relies on a suite of advanced spectroscopic techniques. Each method provides unique structural information, and together they offer a comprehensive characterization of these complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of coelenterazine and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, ¹H-NMR spectra reveal proton chemical shifts (δ) and coupling constants (J), which help identify the different aromatic and aliphatic groups and their connectivity. rsc.orgchemicalbook.com Similarly, ¹³C-NMR provides data on the carbon skeleton. rsc.org

For more complex structures or to resolve overlapping signals, multidimensional NMR techniques are employed. Two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) establish ¹H-¹H connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. These techniques are crucial for the rigorous and unambiguous assignment of all atoms in the imidazopyrazinone core and its substituent groups. nih.gov In the case of fluorinated analogs, ¹⁹F NMR is also a valuable tool. nih.gov The application of such advanced NMR methods is standard practice for confirming the structure of newly synthesized analogs and for identifying impurities. nih.govmdpi.com

Table 1: Representative NMR Data for a Coelenterazine Derivative (6-OBn-TEG-CTZ) rsc.org (Note: This table is illustrative of the type of data obtained from NMR spectroscopy)

| Nucleus | Technique | Chemical Shift (δ, ppm) in CD₃OD |

|---|---|---|

| ¹H | 1D NMR | 7.67 (s, 1H), 7.38 (m, 2H), 7.31-7.15 (m, 10H), 6.78 (d, 2H), 6.72 (d, 2H), 4.52 (s, 2H), 4.41 (s, 2H), 4.13 (m, 4H), 3.85 (t, 2H), 3.70-3.61 (m, 12H) |

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of coelenterazine and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with high confidence. rsc.orgrsc.org Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecules for MS analysis. rsc.orgnih.govnih.gov

The coupling of Liquid Chromatography (LC) with mass spectrometry (LC-MS) is a powerful combination that allows for the separation of compounds in a mixture before their detection by the mass spectrometer. nih.govmdpi.com This is particularly useful for analyzing complex reaction mixtures, identifying metabolites, and quantifying specific compounds like coelenterazine, coelenteramide (B1206865), and coelenteramine in biological samples. nih.govnih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting a selected parent ion and analyzing its daughter ions, providing valuable structural information about the parent molecule. nih.govnih.govnih.gov For example, LC-ESI-MS/MS was used to quantify coelenterazine and its related metabolites from the deep-sea ostracod Conchoecia pseudodiscophora. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Synthesized Coelenterazine Analog rsc.org

| Compound | Ionization Mode | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

UV-Visible absorption and fluorescence emission spectroscopy are fundamental to studying the luminescent properties of coelenterazine and its analogs. Native coelenterazine exhibits a characteristic absorption spectrum in solvents like methanol (B129727) or ethanol, with a primary peak around 435 nm, which is responsible for its yellow color. wikipedia.orgnih.gov A smaller shoulder is often observed around 350 nm. nih.gov

The true power of this technique is revealed in luminescence studies. The bioluminescence reaction product, coelenteramide, exists in different ionic forms, each with a distinct emission wavelength. scispace.com The neutral form of coelenteramide typically emits light at shorter wavelengths (~400 nm), whereas the deprotonated phenolate (B1203915) anion is responsible for the blue light emission at around 470-480 nm, which is characteristic of many luciferase reactions. scispace.comnih.gov By modifying the structure of coelenterazine, analogs have been created that produce light at different wavelengths, from blue-shifted (~400 nm) to red-shifted emissions. biotium.comnih.gov The emission spectrum of a given analog can also vary depending on the specific luciferase enzyme it interacts with, providing a "spectral signature" that can be used to distinguish between different luciferases. nih.govmdpi.com

Table 3: Emission Properties of Coelenterazine and Selected Analogs with Renilla Luciferase biotium.com

| Compound | Emission Max (λmax) with Renilla Luciferase |

|---|---|

| Coelenterazine, native | 467 nm |

| Coelenterazine f | 469 nm |

| Coelenterazine h | 473 nm |

| Coelenterazine cp | 457 nm |

| Coelenterazine i | 473 nm |

| Coelenterazine n | 473 nm |

Impurity Isolation and Rigorous Structural Assignment in Synthetic Chemistry

The chemical synthesis of coelenterazine and its analogs is a multi-step process that can generate various impurities, including starting materials, by-products, and isomers. The identification and characterization of these impurities are mandated by regulatory standards and are crucial for ensuring the purity and performance of the final compound.

High-Performance Liquid Chromatography (HPLC) is the primary technique used to detect and quantify impurities. nih.gov Once detected, impurities can be isolated from the bulk drug substance using preparative chromatographic techniques, such as semi-preparative HPLC or silica (B1680970) gel column chromatography. rsc.orgnih.gov

Following isolation, a rigorous structural assignment of the impurity is performed using the same spectroscopic toolkit applied to the main compound. A combination of mass spectrometry (to determine molecular weight and formula) and an extensive suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HMBC, etc.) is used to piece together the exact chemical structure of the impurity. nih.gov Understanding the structure of these impurities can also provide valuable insights into the reaction mechanism and help optimize the synthetic pathway to minimize their formation.

Elucidation of Reaction Intermediates and Product Structures

The generally accepted mechanism begins with the oxygenation of the C-2 position of the imidazopyrazinone core, which leads to a highly unstable peroxide intermediate. mdpi.comscispace.com This intermediate is thought to cyclize into a four-membered dioxetanone ring, a high-energy species. scispace.com The decomposition of this dioxetanone intermediate is the key light-producing step, generating an excited-state singlet of coelenteramide. mdpi.com As this excited state relaxes to its ground state, it releases energy in the form of a photon. The final, stable product of this reaction has been consistently identified as coelenteramide. wikipedia.orgscispace.com

The emitted light's color depends on the specific structure and ionic state of the excited coelenteramide emitter. Several potential light-emitting intermediates have been proposed, including the neutral form, the phenolate anion, the amide anion, and the pyrazine-N(4) anion, each with a characteristic fluorescence emission maximum. scispace.commdpi.com The specific protein environment of a luciferase can stabilize one of these forms, thus determining the color of the emitted light. nih.gov

Table 4: Potential Light Emitters from Coelenteramide and their Fluorescence Maxima scispace.com

| Emitter Species | Description | Fluorescence λmax Range |

|---|---|---|

| Neutral Form | Unionized molecule | 386 - 423 nm |

| Phenolate Anion | Deprotonated p-hydroxyl on R1 ring | 480 - 490 nm |

| Amide Anion | Deprotonated amide group | 435 - 458 nm |

Biological Activities and Mechanistic Studies of N Coelenterazine Beyond Light Emission

Investigation of Antibacterial Potentials

Recent computational studies have highlighted N-Coelenterazine as a compound with potential antibacterial properties. Through the use of advanced in silico techniques, researchers are able to screen vast libraries of compounds against critical bacterial targets, identifying promising candidates for further development.

In silico screening has emerged as a powerful first step in drug discovery, enabling the rapid and cost-effective identification of potential lead compounds from large chemical databases. This computational approach models the interaction between a ligand (like N-Coelenterazine) and a biological target. In a study aimed at identifying broad-spectrum molecular targets for treating diarrheal disease, N-Coelenterazine was identified through such screening processes as a potential inhibitor of a key bacterial enzyme. researchgate.net These methods analyze factors like binding affinity and structural complementarity to predict the likelihood of a compound exhibiting a desired biological effect, such as the inhibition of bacterial growth. nih.govnih.gov

A critical step in antibacterial drug discovery is the identification of essential molecular targets within bacteria. The DNA polymerase III holoenzyme is the primary enzyme complex responsible for the replication of the bacterial genome, making it an excellent target for antimicrobial agents. wikipedia.org Its core function of DNA synthesis is carried out by the alpha subunit (α-subunit), encoded by the dnaE gene. wikipedia.orgnih.gov The inhibition of this specific subunit can effectively halt DNA replication, leading to bacterial cell death. nih.gov Computational studies have identified the DNA polymerase III alpha subunit as a potential molecular target for N-Coelenterazine. researchgate.net This enzyme is pivotal for bacterial survival, and its essential role makes it a key focus for the development of novel antibacterial therapies. researchgate.netnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This analysis provides insights into the binding mode and estimates the strength of the interaction, often expressed as a binding affinity score (e.g., in kcal/mol). nih.govresearchgate.net For N-Coelenterazine, docking studies have been performed against the DNA polymerase III alpha subunit. The results revealed a strong predicted interaction, suggesting that N-Coelenterazine can fit effectively into the active site of the enzyme. researchgate.net This strong binding affinity is a key indicator of potential inhibitory activity.

| Compound | Bacterial Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| N-Coeleneterazine | DNA Polymerase III Alpha Subunit | -10.2 | researchgate.net |

Following the initial predictions from molecular docking, molecular dynamics (MD) simulations are employed to provide a more detailed understanding of the ligand-protein complex. nih.govnih.gov MD simulations model the movement of every atom in the system over time, offering insights into the stability of the complex, the flexibility of the protein's active site, and the specific interactions that hold the ligand in place. figshare.commdpi.com This technique can confirm whether the binding predicted by docking is stable in a dynamic, solvated environment. For a compound like N-Coelenterazine, MD simulations would be the logical next step to validate the stability of its interaction with the DNA polymerase III alpha subunit and to observe how the enzyme's structure might adapt to accommodate the ligand. mdpi.com

The predicted binding of N-Coelenterazine to the alpha subunit of DNA polymerase III suggests a clear inhibitory mechanism. researchgate.net By occupying the active site of this crucial polymerase, N-Coelenterazine is predicted to interfere directly with the synthesis of new DNA strands. researchgate.netnih.gov Since DNA polymerase III is essential for replicating the bacterial chromosome, blocking its function would halt cell division and proliferation. researchgate.netnih.gov This interference with the fundamental process of DNA replication is the predicted basis for N-Coelenterazine's potential antibacterial activity.

Antioxidant Properties of Coelenterazine (B1669285) and its Derivatives

Beyond its role in bioluminescence, coelenterazine has been recognized for its significant antioxidant properties. nih.govnih.gov It demonstrates the ability to neutralize harmful reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

Research has revealed that coelenterazine and its derivatives possess remarkable antioxidative capabilities, acting against a range of damaging oxidants. nih.gov This activity is not just a side effect of its chemical structure but a distinct property with potential therapeutic applications. Studies have shown that coelenterazine can protect various cell types, including keratinocytes, hepatocytes, and neuronal cells, from oxidative stress. nih.gov

A unique aspect of coelenterazine's antioxidant activity is its "cascade" mechanism. The parent imidazolopyrazinone compound is transformed by ROS into a daughter compound, a 2-amino-pyrazine derivative, which is also endowed with antioxidative properties. nih.gov This effectively creates a two-step protective process. Furthermore, synthetic analogues like methyl coelenterazine have been developed and shown to be potent antioxidants, sometimes even more effective than reference antioxidants, while being non-toxic across its effective concentration range. nih.govbiotium.com These derivatives are highly reactive toward ROS such as singlet oxygen and superoxide (B77818) anions. biotium.combiotium.com

| Compound/Derivative | Reactive Oxygen Species (ROS) Scavenged | Observed Protective Effects | Source |

|---|---|---|---|

| Coelenterazine | Singlet oxygen, Superoxide radical anion, Peroxynitrite | Protection against lipid and LDL peroxidation; Protection of keratinocyte, hepatocyte, neuronal, and erythrocyte cells against oxidative stress. | nih.gov |

| Methyl coelenterazine | Singlet oxygen, Superoxide anion | Demonstrated excellent antioxidant properties at low concentrations in rat hepatocytes subjected to oxidative stress. | nih.govbiotium.com |

Reactive Oxygen Species (ROS) Scavenging Activity of Analogs

Beyond their well-documented role in bioluminescence, N-coelenterazine and its analogs have garnered significant interest for their ability to scavenge reactive oxygen species (ROS), thereby acting as potent antioxidants. This activity is not merely a secondary characteristic but a significant biological function with potential therapeutic implications. The inherent reactivity of the imidazopyrazinone core with ROS forms the basis of this antioxidant capacity, which has been explored through the synthesis and evaluation of various analogs.

Research has demonstrated that certain analogs of N-coelenterazine are not only capable of neutralizing ROS but can also exhibit enhanced scavenging activity compared to the parent compound. This has led to the development of analogs specifically designed to probe for or mitigate oxidative stress. The mechanisms of action are varied and can be influenced by the specific ROS involved and the structural modifications of the coelenterazine analog.

Superoxide Anion Scavenging

A primary focus of research has been the interaction of N-coelenterazine analogs with the superoxide anion (O₂⁻). This interaction is particularly noteworthy as it often results in chemiluminescence, a property that has been harnessed to develop sensitive probes for detecting superoxide in biological systems. mdpi.comnih.govnih.gov The reaction involves the oxidation of the coelenterazine analog by the superoxide anion, leading to the formation of an electronically excited coelenteramide (B1206865) derivative that emits light upon relaxation. mdpi.com

Several studies have synthesized and characterized novel coelenterazine analogs with enhanced reactivity and light emission upon interaction with superoxide. For instance, two halogenated analogs, one bearing a bromine (CLA-1) and another a fluorine (CLA-2) heteroatom, demonstrated a remarkable enhancement of superoxide anion-triggered chemiluminescence in aqueous solution, with an increase of up to 100 times compared to native coelenterazine. mdpi.com Another study developed a novel coelenterazine derivative, MeOBr-Cla, which exhibited significantly enhanced light-emission maxima (21.3 to 11,100 times higher) and total light output (80.5 to 3,160 times higher) in the presence of superoxide across different pH conditions when compared to native coelenterazine. mdpi.com Furthermore, a dibrominated analog, Br2-Cla, not only showed enhanced chemiluminescence in the presence of superoxide but also a yellow-shifted light emission. mdpi.com

The structural modifications of the imidazopyrazinone ring have been shown to be critical for this enhanced activity. For example, the introduction of a dimethylene bridge between the C5 position and the phenyl group at the C6 position of the imidazopyrazinone ring resulted in an analog with a luminescence intensity 33 times greater than that of the well-known superoxide probe, MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one). biotium.com

Comparative Superoxide-Triggered Chemiluminescence of N-Coelenterazine Analogs

| Analog | Modification | Observed Enhancement in Chemiluminescence (relative to native Coelenterazine or standard) | Reference |

|---|---|---|---|

| Halogenated Analogs (CLA-1 and CLA-2) | Bromine or Fluorine substitution | Up to 100-fold increase in aqueous solution | mdpi.com |

| MeOBr-Cla | Methoxyphenyl, hydrogen, and bromine substitutions | 21.3 to 11,100-fold increase in light-emission maxima | mdpi.com |

| Bridged Analog | Dimethylene bridge between C5 and C6-phenyl group | 33-fold greater than MCLA | biotium.com |

| Br2-Cla | Dibrominated | Significantly enhanced compared to native coelenterazine | mdpi.com |

Singlet Oxygen and Peroxynitrite Scavenging

The antioxidant activity of N-coelenterazine analogs extends to other ROS, including singlet oxygen (¹O₂) and peroxynitrite (ONOO⁻). Methyl coelenterazine has been reported to be a potent antioxidant against both singlet oxygen and superoxide anions. researchgate.net The autoluminescence of coelenterazine and its analogs is enhanced by both superoxide anion and peroxynitrite, indicating a direct reaction between these species. researchgate.netnih.gov While the detailed kinetics of these reactions are not as extensively characterized as those with superoxide, the observed interactions underscore the broad-spectrum ROS scavenging potential of this class of compounds.

Inhibition of Lipid Peroxidation and the "Cascade" Mechanism

A particularly interesting aspect of the antioxidant activity of N-coelenterazine and its analogs is the "cascade" mechanism. This two-stage antioxidant process involves the initial scavenging of ROS by the parent coelenterazine molecule, which is oxidized to form coelenteramine. nih.gov Crucially, coelenteramine is itself a potent antioxidant, capable of acting as a chain-breaking antioxidant to inhibit lipid peroxidation. nih.gov

Methyl coelenterazine, for instance, has demonstrated excellent antioxidant properties in protecting rat hepatocytes from tert-butyl hydroperoxide-induced lipid peroxidation, proving more effective than reference antioxidants like Trolox C®, α-tocopherol, and BHT. researchgate.net A concentration of 10⁻⁵ M of methyl coelenterazine was sufficient to provide total protection against this induced lipid peroxidation. researchgate.net

Protective Effects of N-Coelenterazine Analogs Against Lipid Peroxidation

| Analog | Experimental System | Observed Effect | Reference |

|---|---|---|---|

| N-Coelenterazine and its analogs | Linoleate micellar solution with free radical initiators | Delayed onset of lipid peroxidation and subsequent reduction in peroxidation rate via coelenteramine formation. | nih.gov |

| Methyl coelenterazine (CLZm) | Rat hepatocytes with tert-butyl hydroperoxide-induced oxidative stress | Total protection against lipid peroxidation at 10⁻⁵ M. More effective than Trolox C®, α-tocopherol, and BHT. | researchgate.net |

Advanced Research Applications of Coelenterazine Based Bioluminescent Systems

Development and Optimization of Bioluminescence Reporter Systems

Bioluminescence reporter systems utilizing N-Coeleneterazine-dependent luciferases, such as those from Renilla reniformis (Rluc) and Gaussia princeps (GLuc), offer a versatile platform for quantitative analysis of cellular events. These systems are prized for their high sensitivity, broad dynamic range, and the absence of a need for external light excitation, which minimizes background autofluorescence.

Gene Expression and Promoter Activity Assays

This compound-based reporters are widely used to study gene expression and regulation. In these assays, the luciferase gene is placed under the control of a specific promoter or regulatory element of interest. The resulting construct is introduced into cells, and the level of gene expression is directly correlated with the amount of light produced upon the addition of this compound. The oxidative decarboxylation of this compound by the expressed luciferase results in the emission of blue light, typically peaking around 480 nm pnas.org. This system allows for the sensitive quantification of promoter activity and the investigation of factors that influence the expression of a target gene. The monomeric 36-kDa Renilla luciferase is a commonly used enzyme in these assays due to its distinct substrate requirements compared to other luciferases like Firefly luciferase (Fluc) pnas.org.

Dual-Luciferase Reporter Assays for Multiplexing

To enhance the accuracy and reliability of reporter assays, dual-luciferase systems have been developed. These systems utilize two different luciferases, such as Firefly luciferase and a this compound-dependent luciferase like Rluc or NanoLuc (NLuc), to simultaneously measure the activity of an experimental and a control reporter within the same sample pnas.org. This multiplexing capability allows for the normalization of the experimental reporter's activity to the control reporter's activity, which corrects for variations in transfection efficiency and cell viability. The distinct substrate requirements of the two luciferases are key to this methodology; for instance, Fluc utilizes D-luciferin, while Rluc uses this compound, preventing cross-reactivity between the two reporter systems pnas.org. This approach enables the simultaneous monitoring of two distinct biological processes or the use of one reporter as an internal standard for the other.

| Luciferase System | Substrate | Typical Emission Peak | Application |

| Renilla Luciferase (Rluc) | This compound | ~480 nm | Experimental or control reporter |

| Firefly Luciferase (Fluc) | D-luciferin | ~562 nm | Experimental or control reporter |

| NanoLuc Luciferase (NLuc) | Furimazine (a this compound analog) | ~460 nm | High-sensitivity experimental reporter |

Protein-Protein Interaction Studies (e.g., FRET, BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions in living cells that relies on this compound. In a BRET assay, one protein of interest is fused to a this compound-dependent luciferase (the donor, e.g., Rluc), and the other protein is fused to a fluorescent protein (the acceptor, e.g., Yellow Fluorescent Protein, YFP) nih.govnih.gov. When the two proteins interact, the donor and acceptor are brought into close proximity (<10 nm). The oxidation of this compound by the luciferase results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This energy transfer is non-radiative and only occurs when the donor and acceptor are very close, providing a highly specific signal for protein interaction nih.govnuvucameras.com. Unlike Fluorescence Resonance Energy Transfer (FRET), BRET does not require an external light source for excitation, which reduces background noise and potential phototoxicity nih.gov. Different versions of BRET have been developed, such as BRET1, which uses Rluc as the donor and YFP as the acceptor pnas.org.

| BRET Component | Example Molecule | Role |

| Donor | Renilla Luciferase (Rluc) | Catalyzes this compound oxidation, providing energy. |

| Acceptor | Yellow Fluorescent Protein (YFP) | Receives energy from the donor and emits light. |

| Substrate | This compound | Provides the chemical energy for the bioluminescent reaction. |

Protein-Ligand and Receptor Binding Investigations

This compound-based bioluminescent systems have been adapted to investigate the binding of ligands to their receptors. One innovative approach utilizes a phenomenon known as bystander BRET. In this setup, a this compound-dependent luciferase, such as Gaussia luciferase (GLuc), is targeted to the plasma membrane but is not directly fused to the receptor of interest nih.gov. When a fluorescently labeled ligand binds to its unmodified receptor on the cell surface, the fluorescent ligand is brought into the proximity of the membrane-anchored luciferase. This proximity allows for BRET to occur upon the addition of this compound, generating a quantifiable signal that indicates ligand binding nih.gov. This method has the significant advantage of not requiring the modification or tagging of the receptor itself, which can sometimes interfere with its natural function and interactions nih.gov. Split-luciferase assays, where inactive fragments of a luciferase like GLuc are fused to a ligand and its receptor, also provide a powerful tool to quantify ligand-receptor binding as the interaction reconstitutes the active enzyme nih.gov.

Bioluminescence Imaging Modalities in Preclinical Research

Bioluminescence imaging (BLI) is a non-invasive technique that allows for the visualization of biological processes in living animals. This compound-based systems are integral to BLI due to the high signal-to-noise ratio that results from the low intrinsic background light emission from tissues.

In Vivo Bioluminescence Imaging in Model Organisms

In preclinical research, cells expressing a this compound-dependent luciferase are introduced into model organisms, such as mice. Upon systemic administration of this compound, the luciferase-expressing cells can be detected and monitored over time using a sensitive cooled charge-coupled device (CCD) camera nih.govspiedigitallibrary.org. This technique is widely applied in oncology to track tumor growth and metastasis, in immunology to monitor immune cell trafficking, and in virology to study viral infections nih.govpnas.org. Luciferases from Renilla and Gaussia are commonly used for these in vivo applications nih.gov. A significant challenge has been the bioavailability and solubility of this compound. To address this, water-soluble analogs of this compound have been developed, which demonstrate increased sensitivity (up to 100-fold greater) in vivo compared to the native compound nih.gov. This improvement allows for the detection of smaller numbers of cells and biological events deep within the animal model nih.govresearchgate.net.

| Luciferase Reporter | Substrate | Key Advantage for In Vivo Imaging |

| Renilla Luciferase (Rluc) | This compound | Established reporter, can be used in dual-reporter imaging with Fluc. pnas.orgnih.gov |

| Gaussia Luciferase (GLuc) | This compound | Secreted luciferase, allowing for analysis from blood samples. nih.gov |

| NanoLuc Luciferase (NLuc) | h-coelenterazine / Furimazine | Bright signal allows for sensitive detection, including in deep tissues. researchgate.net |

Future Directions in N Coelenterazine and Coelenterazine Research

Complete Elucidation of Native Biosynthetic Pathways and Enabling Genetic Engineering for Self-Luminescence

A primary goal in coelenterazine (B1669285) research is to fully uncover the native biosynthetic pathway. While coelenterazine is the most widespread luciferin (B1168401) in marine ecosystems, most organisms that use it acquire it through their diet rather than producing it themselves. frontiersin.org Evidence suggests that some organisms, particularly ctenophores (comb jellies), are capable of de novo coelenterazine biosynthesis. nih.govresearchgate.net Studies have shown that these ctenophores can remain luminous even after multiple generations on a coelenterazine-free diet, providing strong evidence for endogenous production. nih.gov

The proposed biosynthetic pathway is believed to start from amino acids, specifically one phenylalanine and two tyrosine residues (FYY). mdpi.comwikipedia.org Transcriptome analysis of luminous ctenophores has identified candidate genes, such as isopenicillin-N-synthase homologs containing a "Phe-Tyr-Tyr" (FYY) tripeptide motif at the C-terminus, which are absent in non-luminous relatives. frontiersin.orgnih.gov However, the specific enzymes directly involved and the complete sequence of reactions remain largely unknown. frontiersin.org

The complete elucidation of this pathway is a critical step toward enabling genetic engineering for self-luminescence. By identifying and transferring the necessary genes into model organisms (e.g., bacteria, yeast, or mammalian cells), scientists aim to create autonomously bioluminescent systems. frontiersin.org Such self-sustaining luminescence would eliminate the need for external substrate administration, a current limitation in many bioluminescence-based assays, and would pave the way for novel, long-term, non-invasive imaging and reporter systems in living organisms. researchgate.net

Rational Design of Novel Analogs for Advanced Research Tools with Tailored Properties

The chemical synthesis of coelenterazine analogs is a highly active area of research, focused on creating new molecules with properties tailored for specific advanced applications. researchgate.netnih.govnih.gov Through rational design and chemical modification of the core imidazopyrazinone structure, researchers can fine-tune the characteristics of the resulting light emission. mdpi.comnih.gov Modifications are commonly made at the C-2, C-6, and C-8 positions of the imidazopyrazinone core. nih.gov

These modifications can lead to a variety of enhanced properties:

Increased Quantum Yield: Creating analogs that produce brighter, more intense light, improving sensitivity in assays. nih.govpnas.org The engineered luciferase NanoLuc, for instance, uses the synthetic analog furimazine to generate an extremely bright and stable signal. nih.govnih.gov

Shifted Emission Spectra: Developing analogs that emit light at different wavelengths, from blue to red. mdpi.com Red-shifted bioluminescence is particularly valuable for in vivo imaging because longer wavelength light penetrates tissues more effectively. mdpi.com

"Glow" Kinetics: Engineering analogs that produce a prolonged, stable light emission rather than a brief flash, which is beneficial for many high-throughput screening and imaging applications. nih.gov

Substrate Specificity: Designing analogs that are optimized for specific, often engineered, luciferases, such as Renilla luciferase (RLuc), Gaussia luciferase (GLuc), or NanoLuc. mdpi.comnih.gov

Improved Permeability and Solubility: Modifying analogs to control their ability to cross cell membranes. For example, the development of cell-impermeable derivatives like CoelPhos allows researchers to specifically study events occurring at the cell surface. researchgate.net Conversely, other analogs are designed for enhanced cell permeability for intracellular studies. biotium.com

This targeted synthesis has produced a toolbox of coelenterazine derivatives, each with unique advantages for sophisticated techniques like Bioluminescence Resonance Energy Transfer (BRET), where spectral properties are critical. biotium.combiotium.com

| Analog Name | Key Modification/Feature | Primary Advantage(s) | Associated Luciferase(s) |

|---|---|---|---|

| Coelenterazine-f | 4-fluorobenzyl group at C-2 | Higher sensitivity to Ca²⁺ ions with photoproteins. nih.gov | Aequorin, Obelin, RLuc |

| Coelenterazine-h | - | Higher signal in cellular assays compared to native CTZ. nih.gov | RLuc, Aequorin |

| DeepBlueC™ (Coelenterazine 400a) | - | Emission peak around 400 nm, minimizing spectral overlap with GFP acceptors. biotium.combiotium.com | RLuc |

| Furimazine | Furfuryl group at C-2, other modifications | Extremely high quantum yield, producing a very bright and stable "glow" signal. nih.gov | NanoLuc |

| CoelPhos | Anionic phosphonate (B1237965) moiety | Cell-impermeable, allowing for specific imaging of extracellular events. researchgate.net | GLuc |

Integration with Emerging Technologies in Chemical Biology, Synthetic Biology, and Bioengineering

Coelenterazine and its rationally designed analogs are becoming integral components of emerging technologies across multiple biological disciplines. Their unique ability to produce light through a chemical reaction without the need for external excitation makes them powerful tools. nih.govillinois.edu

In chemical and synthetic biology , coelenterazine-luciferase systems are used to create sophisticated biosensors. nih.gov A prominent application is Bioluminescence Resonance Energy Transfer (BRET), a technology used to study protein-protein interactions in real-time within living cells. biotium.comnih.gov In BRET, a luciferase (like RLuc or NanoLuc) is fused to one protein of interest, and a fluorescent protein (like GFP or Venus) is fused to another. When the two proteins interact, the energy from the luciferase-coelenterazine reaction is transferred to the fluorescent protein, causing it to emit light of a different color. nih.gov

In bioengineering and optogenetics , coelenterazine-based systems offer a novel solution for controlling cellular processes. Optogenetics traditionally uses external light to activate light-sensitive proteins to manipulate cell activity. mdpi.com A major advance is the development of hybrid systems where a luciferase is fused directly to a light-sensitive protein. nih.gov In these "luminopsins," the bioluminescence generated by the luciferase and coelenterazine acts as an internal light source, activating the photosensitive domain. nih.govmdpi.com This approach eliminates the need for invasive external light sources, which can cause tissue damage and have limited penetration depth, enabling wireless and non-invasive control of cellular functions deep within tissues. nih.gov

Furthermore, the development of split-luciferase systems, such as NanoBiT, represents a significant bioengineering feat. Here, the luciferase (NanoLuc) is split into two weakly interacting fragments. mdpi.com These fragments are fused to two different proteins of interest. Only when these proteins interact do the luciferase fragments come together, reconstitute the active enzyme, and produce light with the addition of a substrate like furimazine, providing a highly sensitive method for detecting protein interactions. mdpi.com

Exploration of Additional Bioactivity Profiles and Therapeutic Potential Beyond Luminescence

Beyond their well-known luminescent properties, coelenterazine and its derivatives are now being investigated for their own intrinsic bioactivities and therapeutic potential. nih.gov A significant area of this research is focused on their remarkable antioxidative properties. illinois.edunih.gov

Coelenterazine and its analogs have been shown to be potent scavengers of reactive oxygen species (ROS), such as superoxide (B77818) radicals and singlet oxygen. nih.govbioscience.co.uk This antioxidant activity suggests potential applications as neuroprotective and radiation-protective agents. nih.gov The mechanism is described as a unique "cascade" effect, where the initial imidazolopyrazinone compound is transformed by ROS into a daughter compound, an aminopyrazine, which also possesses antioxidative properties, thus prolonging the protective effect. nih.gov

The most exciting emerging application is in cancer therapy, specifically in photodynamic therapy (PDT). mdpi.comresearchgate.net PDT is a minimally invasive treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS that kill cancer cells. researchgate.netnih.gov A major limitation of PDT is its reliance on external light sources. Researchers are designing coelenterazine analogs that can act as self-activating photosensitizers. nih.gov These derivatives are designed to be selectively activated in the tumor microenvironment, for instance, by high levels of superoxide anions. This activation would trigger a chemiluminescent reaction, producing light in situ. This self-generated light then excites the molecule to a state where it can react with oxygen to produce tumor-killing ROS, creating a light-free and highly targeted form of PDT. nih.gov Some coelenterazine analogs have already demonstrated selective toxicity to cancer cell lines (breast, liver, prostate, and neuroblastoma) without harming non-tumoral cells. mdpi.comresearchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.